5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole
Overview
Description
5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(chloromethyl)pyridine: This compound shares a similar pyridine ring structure but lacks the benzimidazole core.
5-chloro-2-methyl-1H-benzimidazole: This compound has a similar benzimidazole core but lacks the pyridine ring.
Uniqueness
5-chloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is unique due to the presence of both the benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-18-11-4-3-9(14)6-10(11)17-13(18)8-2-5-12(15)16-7-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBLNPDOJYRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324262 | |
Record name | 5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666696 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400076-01-9 | |
Record name | 5-chloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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